![molecular formula C16H15N3OS2 B295254 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B295254.png)
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide, also known as DMS-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including cancer biology, neuroscience, and drug discovery.
作用机制
The mechanism of action of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes, including HDACs, PARP, and Topo II. HDACs are involved in the regulation of gene expression and have been shown to be overexpressed in several types of cancer. PARP is involved in DNA repair and has been shown to be overactivated in cancer cells. Topo II is involved in DNA replication and has been shown to be overexpressed in several types of cancer. By inhibiting these enzymes, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide may induce cell cycle arrest, apoptosis, and DNA damage in cancer cells.
Biochemical and Physiological Effects:
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and DNA damage in cancer cells. In addition, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has been shown to inhibit the growth and metastasis of cancer cells in vivo. 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has also been shown to have neuroprotective effects and may protect against the development of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple enzymes involved in disease pathways. However, the limitations of using 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for the study of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide, including the development of more potent and selective analogs, the investigation of its potential applications in other fields of research, such as immunology and infectious diseases, and the determination of its optimal dosage and administration in clinical trials. In addition, further studies are needed to fully understand the mechanism of action of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide and its potential side effects.
合成方法
The synthesis of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide involves several steps, including the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with phenylacetyl chloride in the presence of a base, followed by the addition of thiourea and a reducing agent. The final product is obtained after purification by column chromatography and recrystallization. The purity of the compound can be confirmed by various analytical techniques, including NMR, LC-MS, and HPLC.
科学研究应用
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has been studied for its potential applications in various fields of scientific research. In cancer biology, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has shown promising anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. In addition, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has been shown to inhibit the growth and metastasis of cancer cells in vivo. In neuroscience, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has been studied for its potential neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has also been studied for its potential applications in drug discovery, as it has been shown to inhibit the activity of several enzymes involved in disease pathways.
属性
分子式 |
C16H15N3OS2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C16H15N3OS2/c1-10-11(2)22-16-14(10)15(17-9-18-16)21-8-13(20)19-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,19,20) |
InChI 键 |
MJYPWKZREPCSMF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC=C3)C |
规范 SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



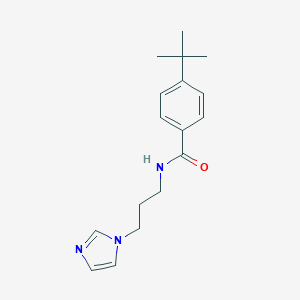
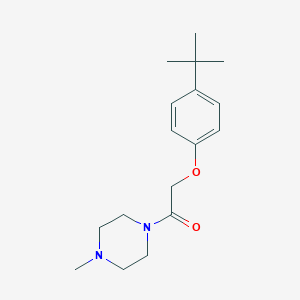
![2-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B295175.png)
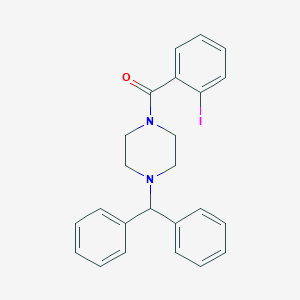
![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-chlorobenzoate](/img/structure/B295183.png)
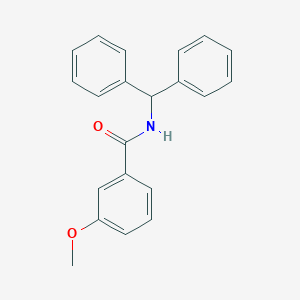
![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)
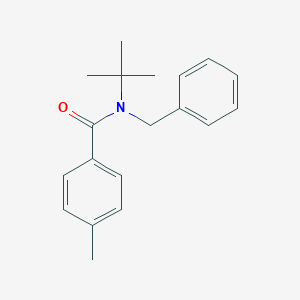
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B295194.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295196.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295197.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)